molecular formula C21H17Cl2N3 B5117512 2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride

2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B5117512
M. Wt: 382.3 g/mol
InChI Key: SKUNTBTUPSUESY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazolin-4-amine: Lacks the N-(3-methylphenyl) group.

    N-(3-methylphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group.

    Quinazolin-4-amine: The parent compound without any substituents.

Uniqueness

2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 3-methylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3.ClH/c1-14-5-4-6-17(13-14)23-21-18-7-2-3-8-19(18)24-20(25-21)15-9-11-16(22)12-10-15;/h2-13H,1H3,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUNTBTUPSUESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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